N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylethylamine and 2-methoxybenzoic acid.
Amide Bond Formation: The primary step involves the formation of an amide bond between 4-fluorophenylethylamine and 2-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxybenzyl alcohol or 2-methoxybenzylamine.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The methoxybenzamide moiety contributes to the compound’s stability and bioavailability. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-2-methoxybenzamide
- N-[2-(4-bromophenyl)ethyl]-2-methoxybenzamide
- N-[2-(4-methylphenyl)ethyl]-2-methoxybenzamide
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-5-3-2-4-14(15)16(19)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIFCQZSWDYHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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